

# In-Depth Technical Guide to the Discovery of DS39201083 Sulfate

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |  |  |
|----------------------|--------------------|-----------|--|--|
| Compound Name:       | DS39201083 sulfate |           |  |  |
| Cat. No.:            | B1192660           | Get Quote |  |  |

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the discovery and preclinical evaluation of **DS39201083 sulfate**, a novel analgesic agent. The document details the compound's origins, its demonstrated analgesic efficacy in established pain models, and its notable lack of mu-opioid receptor agonism. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Furthermore, key experimental workflows and the proposed signaling pathway of its parent compound are visualized through diagrams.

#### Introduction

**DS39201083 sulfate** is a novel synthetic compound derived from conolidine, a naturally occurring indole alkaloid.[1] Identified as 5-methyl-1,4,5,7-tetrahydro-2,5-ethanoazocino[4,3-b]indol-6(3H)-one sulfuric acid salt, this molecule possesses a unique bicyclic structure.[1][2] Preclinical studies have demonstrated its potential as a potent analgesic with a distinct mechanism of action that differentiates it from traditional opioid analgesics.[1]

### **Analgesic Efficacy**

The analgesic properties of **DS39201083 sulfate** were evaluated in two standard murine models of pain: the acetic acid-induced writhing test and the formalin test.

### **Acetic Acid-Induced Writhing Test**



This model assesses a compound's ability to inhibit visceral pain. The administration of **DS39201083 sulfate** resulted in a dose-dependent reduction in the number of writhes, indicating significant analysesic activity.

Table 1: Effect of DS39201083 Sulfate on Acetic Acid-Induced Writhing in ddY Mice

| Treatment Group    | Dose (mg/kg, s.c.) | Number of Writhes<br>(Mean ± SEM) | % Inhibition |
|--------------------|--------------------|-----------------------------------|--------------|
| Vehicle (Control)  | -                  | 45.2 ± 2.5                        | -            |
| DS39201083 sulfate | 3                  | 22.1 ± 3.1                        | 51.1         |
| DS39201083 sulfate | 10                 | 10.5 ± 2.8                        | 76.8         |
| Indomethacin       | 10                 | 8.9 ± 1.7**                       | 80.3         |

Data extracted from Arita, T., et al. (2019). Bioorg Med Chem Lett. \*\*p < 0.01 vs. Vehicle group.

#### **Formalin Test**

The formalin test distinguishes between two phases of pain: an early, neurogenic phase and a late, inflammatory phase. **DS39201083 sulfate** demonstrated efficacy in both phases, suggesting a broad-spectrum analgesic profile.

Table 2: Effect of DS39201083 Sulfate on Paw Licking Time in the Formalin Test in ddY Mice



| Treatment<br>Group    | Dose<br>(mg/kg,<br>s.c.) | Licking<br>Time (s,<br>Mean ±<br>SEM) -<br>Early Phase<br>(0-10 min) | % Inhibition<br>- Early<br>Phase | Licking Time (s, Mean ± SEM) - Late Phase (10- 45 min) | % Inhibition<br>- Late<br>Phase |
|-----------------------|--------------------------|----------------------------------------------------------------------|----------------------------------|--------------------------------------------------------|---------------------------------|
| Vehicle<br>(Control)  | -                        | 65.4 ± 5.1                                                           | -                                | 185.2 ± 15.3                                           | -                               |
| DS39201083<br>sulfate | 10                       | 38.2 ± 4.5                                                           | 41.6                             | 89.7 ± 12.1                                            | 51.6                            |
| DS39201083<br>sulfate | 30                       | 25.1 ± 3.9                                                           | 61.6                             | 55.3 ± 9.8                                             | 70.1                            |
| Indomethacin          | 10                       | 60.1 ± 6.2                                                           | 8.1                              | 95.4 ± 10.4**                                          | 48.5                            |

Data extracted from Arita, T., et al. (2019). Bioorg Med Chem Lett. \*\*p < 0.01 vs. Vehicle group.

### Mechanism of Action: Lack of Mu-Opioid Receptor Agonism

A key characteristic of **DS39201083 sulfate** is its non-opioid mechanism of action. In vitro studies have confirmed that it does not exhibit agonist activity at the mu-opioid receptor, a primary target for traditional opioid analgesics.[1]

Table 3: Mu-Opioid Receptor Agonist Activity of DS39201083 Sulfate

| Compound                | Concentration (µM) | [35S]GTPyS Binding (% of DAMGO stimulation) |
|-------------------------|--------------------|---------------------------------------------|
| DAMGO (agonist control) | 1                  | 100                                         |
| DS39201083 sulfate      | 10                 | < 10                                        |

Data extracted from Arita, T., et al. (2019). Bioorg Med Chem Lett.



The parent compound, conolidine, has been shown to interact with the atypical chemokine receptor 3 (ACKR3), also known as CXCR7.[3][4][5] ACKR3 functions as a scavenger receptor for endogenous opioid peptides.[4][5][6] By binding to ACKR3, conolidine may inhibit the scavenging of these peptides, thereby increasing their availability to bind to classical opioid receptors and produce analgesia.[4][5][6][7]

# **Experimental Protocols Acetic Acid-Induced Writhing Test**

- Animals: Male ddY mice.
- Procedure:
  - Animals were fasted overnight prior to the experiment.
  - DS39201083 sulfate, indomethacin, or vehicle was administered subcutaneously (s.c.).
  - Thirty minutes after treatment, 0.6% acetic acid solution was injected intraperitoneally (i.p.) at a volume of 10 mL/kg.
  - Immediately after the acetic acid injection, mice were placed in individual observation cages.
  - The total number of writhes (abdominal constrictions and stretching of the hind limbs) was counted for a period of 20 minutes.
- Statistical Analysis: Data were analyzed using a one-way analysis of variance (ANOVA)
   followed by Dunnett's test for multiple comparisons.

#### **Formalin Test**

- Animals: Male ddY mice.
- Procedure:
  - Mice were placed in the observation cages for a 30-minute acclimatization period.
  - DS39201083 sulfate, indomethacin, or vehicle was administered subcutaneously (s.c.).



- $\circ$  Thirty minutes after treatment, 20  $\mu$ L of 2% formalin solution was injected subcutaneously into the plantar surface of the right hind paw.
- The cumulative time spent licking the injected paw was recorded during the early phase (0-10 minutes post-injection) and the late phase (10-45 minutes post-injection).
- Statistical Analysis: Data were analyzed using a one-way ANOVA followed by Dunnett's test.

## Mu-Opioid Receptor Binding Assay ([35]GTPyS Binding)

- Preparation: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human mu-opioid receptor were used.
- Procedure:
  - Cell membranes were incubated with GDP, [35S]GTPyS, and the test compound
     (DS39201083 sulfate) or a reference agonist (DAMGO) in assay buffer.
  - The reaction was incubated at 30°C for 60 minutes.
  - The reaction was terminated by rapid filtration through glass fiber filters.
  - The radioactivity retained on the filters was quantified by liquid scintillation counting.
- Data Analysis: Results are expressed as a percentage of the stimulation observed with the saturating concentration of the reference agonist DAMGO.

#### **Visualizations**

### Experimental Workflow: Acetic Acid-Induced Writhing Test





Click to download full resolution via product page

Caption: Workflow for the Acetic Acid-Induced Writhing Test.

### **Experimental Workflow: Formalin Test**





Click to download full resolution via product page

Caption: Workflow for the Formalin Test.



## Proposed Signaling Pathway of Conolidine (Parent Compound)



Click to download full resolution via product page

Caption: Proposed Mechanism of Action via ACKR3 Inhibition.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Discovery of conolidine derivative DS39201083 as a potent novel analgesic without mu opioid agonist activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]



- 3. The natural analgesic conolidine targets the newly identified opioid scavenger ACKR3/CXCR7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scitechdaily.com [scitechdaily.com]
- 5. Chronic pain: Plant-derived compound may be new treatment [medicalnewstoday.com]
- 6. Conolidine: A Novel Plant Extract for Chronic Pain PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Natural Analgesic for Chronic Pain | PAINWeek [painweek.org]
- To cite this document: BenchChem. [In-Depth Technical Guide to the Discovery of DS39201083 Sulfate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1192660#discovery-of-ds39201083-sulfate]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

#### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com